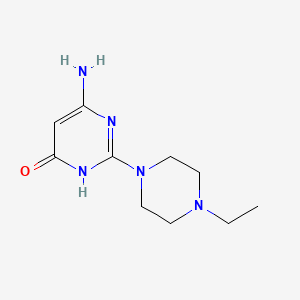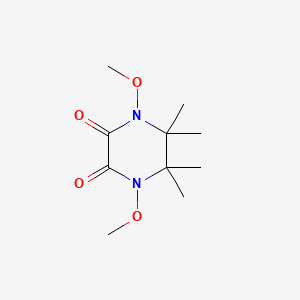
6-amino-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents: the amino group at position 6, the ethylpiperazine group at position 2, and the keto group (pyrimidin-4-one) at position 4.
- It has potential applications in various fields due to its unique structure and properties.
6-amino-2-(4-ethylpiperazin-1-yl)pyrimidin-4(3H)-one: is a heterocyclic compound with a pyrimidine core. Its chemical structure consists of a pyrimidine ring fused with an ethylpiperazine moiety.
Preparation Methods
Synthetic Routes: One common synthetic route involves coupling 2-aminopyrimidine (1) with cyanoacetylhydrazine (2) in pyridine to form the key intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (3).
Reactions with Secondary Amines: Compound 3 reacts with various secondary amines (such as piperidine, morpholine, pyrazine, diphenylamine, N-methylglucamine, and diethanolamine) in boiling ethanol to yield different acrylonitrile derivatives (4–8).
Formation of Pyridazine Derivative: Compound 3 also reacts with malononitrile in the presence of sodium ethoxide to afford 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11).
Chemical Reactions Analysis
Reactivity: The compound undergoes reactions such as nucleophilic addition, cyclization, and condensation.
Common Reagents and Conditions: Ethanol, sodium ethoxide, and various secondary amines are commonly used.
Major Products: The major products include acrylonitrile derivatives (3–8) and the pyridazine derivative (11).
Scientific Research Applications
Chemistry: The compound can serve as a building block for designing novel heterocyclic compounds.
Biology and Medicine: It may exhibit biological activities, including anti-tumor effects (compound 14) and potential interactions with molecular targets.
Industry: Its derivatives could find applications in materials science or drug development.
Mechanism of Action
- The exact mechanism remains to be fully elucidated. further studies are needed to identify molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyrimidine core and an ethylpiperazine side chain sets it apart.
Similar Compounds: While I don’t have specific names, similar compounds may include other pyrimidine derivatives with different substituents.
Remember that this compound’s potential lies in its versatility and unique structure Researchers continue to explore its applications and mechanisms
Properties
Molecular Formula |
C10H17N5O |
|---|---|
Molecular Weight |
223.28 g/mol |
IUPAC Name |
4-amino-2-(4-ethylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N5O/c1-2-14-3-5-15(6-4-14)10-12-8(11)7-9(16)13-10/h7H,2-6H2,1H3,(H3,11,12,13,16) |
InChI Key |
ZHAPKEHIXYPXEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate](/img/structure/B11031606.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11031607.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11031612.png)
![9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11031616.png)
![2-amino-6,8,8,9-tetramethyl-4-(4-methylphenyl)-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11031617.png)
![N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11031621.png)
![6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11031632.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,5-dimethoxybenzamide](/img/structure/B11031637.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11031641.png)
![2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one](/img/structure/B11031645.png)
![2-[(4-fluorophenyl)amino]-N-(2-methoxy-5-methylphenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11031654.png)

![8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid](/img/structure/B11031665.png)
![4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11031668.png)
